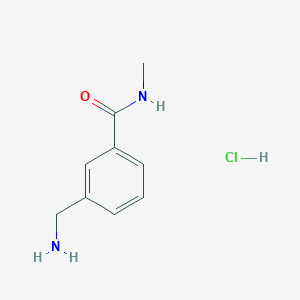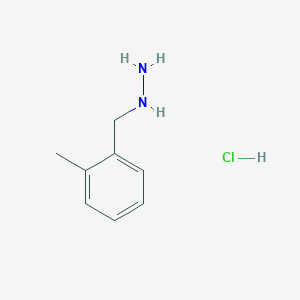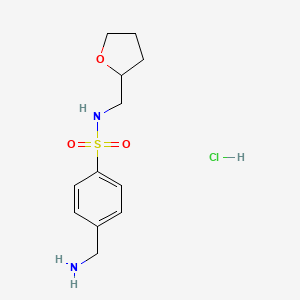
4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride
Übersicht
Beschreibung
4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride, also known as AMOB-HCl, is a synthetic compound that has been used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. AMOB-HCl is an important tool for scientists to study the structure and function of proteins, enzymes, and other biological molecules.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Properties : Sulfonamides, including compounds similar to the one , have been studied for their molecular interactions in crystals and solutions. Research has focused on their sublimation, solubility, solvation, distribution, and crystal structure, providing insights into their thermochemical parameters and potential applications in pharmaceutics and materials science (Perlovich et al., 2008).
Synthesis and Characterization : The creation of new amino acid derivatives of related sulfonamide compounds has been investigated, demonstrating the versatility of sulfonamides in synthesizing novel organic compounds with potential therapeutic applications (Riabchenko et al., 2020).
Antimicrobial and Antifungal Properties : Novel sulfonamide derivatives have shown significant antimicrobial and antifungal activities, suggesting their potential use in developing new antibacterial and antifungal agents (Chohan et al., 2006).
Cancer Research : Research has explored the pro-apoptotic effects of new sulfonamide derivatives, activating key pathways in cancer cells. This suggests a potential for developing sulfonamide-based therapies targeting specific cancer cell mechanisms (Cumaoğlu et al., 2015).
Inhibition of Carbonic Anhydrases : Sulfonamide compounds have been investigated for their ability to inhibit carbonic anhydrases, enzymes involved in various physiological processes. Such studies highlight the therapeutic potential of sulfonamides in treating conditions related to enzyme dysfunction (Sethi et al., 2013).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11;/h3-6,11,14H,1-2,7-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYJANRFJOBAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)
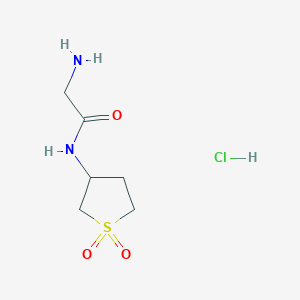


![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)
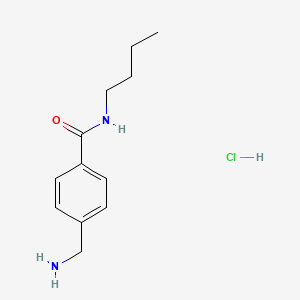
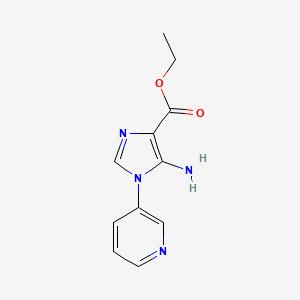

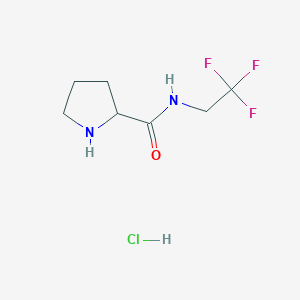

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
